molecular formula C16H24N2O4S B7417169 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol

4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol

Cat. No.: B7417169
M. Wt: 340.4 g/mol
InChI Key: OKCYZOPXERSOBB-UHFFFAOYSA-N
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Description

4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and an oxan-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxan-4-ol Formation: The oxan-4-ol moiety can be synthesized through the ring-opening of epoxides or other cyclic ethers under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidine-sulfonyl intermediate with the oxan-4-ol derivative using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar in having a pyrrolidine ring but lacks the sulfonyl and oxan-4-ol groups.

    4-(Pyrrolidin-1-ylmethyl)phenol: Contains a pyrrolidine ring and a phenol group but lacks the sulfonyl group.

Uniqueness

4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c19-16(7-11-22-12-8-16)13-17-14-3-5-15(6-4-14)23(20,21)18-9-1-2-10-18/h3-6,17,19H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCYZOPXERSOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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